Sanguinarine (RG)
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Overview
Description
Sanguinarine is a polycyclic quaternary alkaloid extracted from various plants, including the bloodroot plant (Sanguinaria canadensis), Mexican prickly poppy (Argemone mexicana), Chelidonium majus, and Macleaya cordata . It is known for its toxic properties, particularly its ability to kill animal cells by acting on the sodium-potassium ATPase transmembrane protein . Historically, it has been used in traditional medicine for its supposed curative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanguinarine can be synthesized through a series of chemical reactions involving benzophenanthridine alkaloids. The synthetic route typically involves the formation of the benzophenanthridine skeleton followed by various functional group modifications . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of sanguinarine involves the extraction from plant sources, particularly from the roots of Sanguinaria canadensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure sanguinarine . Advances in biotechnology have also enabled the production of sanguinarine through microbial fermentation and plant cell culture techniques .
Chemical Reactions Analysis
Types of Reactions: Sanguinarine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include dihydrosanguinarine (from reduction) and various oxidized derivatives (from oxidation) .
Scientific Research Applications
Sanguinarine has a wide range of scientific research applications:
Mechanism of Action
Sanguinarine exerts its effects primarily by interacting with nucleic acids and proteins. It forms strong complexes with DNA and RNA, which can interfere with nucleic acid synthesis and function . This interaction is a key determinant of its anticancer activity, as it can induce apoptosis in cancer cells . Additionally, sanguinarine inhibits the sodium-potassium ATPase transmembrane protein, disrupting cellular ion balance and leading to cell death .
Comparison with Similar Compounds
Biological Activity
Sanguinarine (SG), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of sanguinarine, supported by recent research findings, case studies, and data tables.
Antimicrobial Activity
Sanguinarine exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that sanguinarine's minimum inhibitory concentration (MIC) against MRSA strains ranged from 3.12 to 6.25 µg/ml, indicating its potential as an effective antimicrobial agent. The mechanism involves the release of cell wall autolytic enzymes leading to bacterial lysis, as confirmed by transmission electron microscopy observations .
Table 1: Antimicrobial Efficacy of Sanguinarine
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 3.12 - 6.25 µg/ml |
Reference Strain 1 | 3.12 µg/ml |
Reference Strain 2 | 1.56 µg/ml |
Anticancer Properties
Recent studies have highlighted sanguinarine's role in cancer treatment, particularly in cervical cancer. Research indicates that sanguinarine induces apoptosis in human cervical cancer cells through caspase activation and modulation of reactive oxygen species (ROS) levels. In vitro studies on cervical cancer cell lines (C-33A and HeLa) revealed that sanguinarine caused dose-dependent cell death and morphological changes consistent with apoptosis .
Case Study: Sanguinarine in Cervical Dysplasia Management
A series of clinical case studies reported the use of sanguinarine in managing cervical dysplasia. Patients treated with sanguinarine exhibited significant improvements, suggesting its therapeutic potential in gynecological oncology .
Table 2: Effects of Sanguinarine on Cervical Cancer Cells
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
C-33A | Varies | Induces apoptosis via caspase activation |
HeLa | Varies | Increases ROS levels |
Sanguinarine's biological activity is attributed to several mechanisms:
- Reactive Oxygen Species Generation : Sanguinarine promotes oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : It has been identified as a dual inhibitor of AURKA and CDK2, crucial for cell cycle regulation .
- Antibacterial Mechanism : Sanguinarine disrupts bacterial cell membranes and induces ROS production, contributing to its antimicrobial effects .
Additional Biological Activities
Beyond antimicrobial and anticancer properties, sanguinarine has shown potential in other areas:
- Anti-inflammatory Effects : Sanguinarine has been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Antidiabetic Properties : Research suggests that sanguinarine may help regulate glucose levels and protect against diabetic nephropathy by modulating ROS accumulation in kidney tissues .
Properties
IUPAC Name |
methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMVAIOAAGYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.